molecular formula C17H17N3O B11843970 4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl- CAS No. 61741-72-8

4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl-

Cat. No.: B11843970
CAS No.: 61741-72-8
M. Wt: 279.34 g/mol
InChI Key: LKSYQPCAMULCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(1-Aminoethyl)phenyl)-2-methylquinazolin-4(3H)-one is a complex organic compound with a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1-Aminoethyl)phenyl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinazolin-4(3H)-one with 4-(1-aminoethyl)benzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the synthesis. Engineered transaminase polypeptides have been reported to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol, which can then be further reacted to form the desired quinazolinone derivative .

Chemical Reactions Analysis

Types of Reactions

3-(4-(1-Aminoethyl)phenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines.

Scientific Research Applications

3-(4-(1-Aminoethyl)phenyl)-2-methylquinazolin-4(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(1-Aminoethyl)phenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(1-Aminoethyl)phenyl)-2-methylquinazolin-4(3H)-one is unique due to its specific quinazolinone core structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61741-72-8

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

3-[4-(1-aminoethyl)phenyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C17H17N3O/c1-11(18)13-7-9-14(10-8-13)20-12(2)19-16-6-4-3-5-15(16)17(20)21/h3-11H,18H2,1-2H3

InChI Key

LKSYQPCAMULCEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.